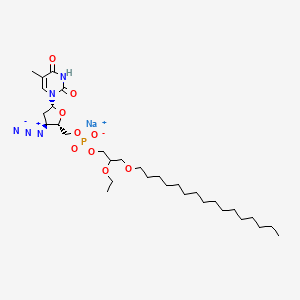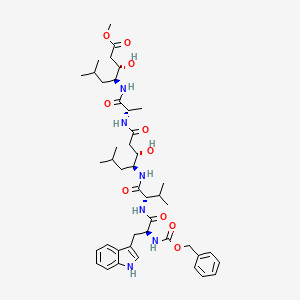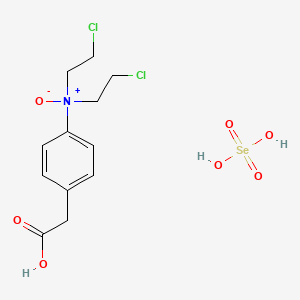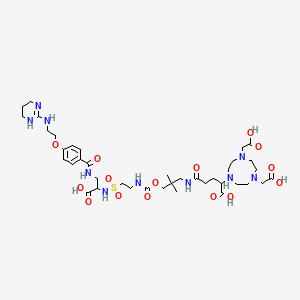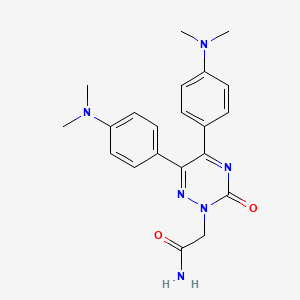
1,2,4-Triazin-3(2H)-acetamide, 5,6-bis(4-(dimethylamino)phenyl)-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST 812 is a high-performance ultrafast recovery diode designed by STMicroelectronics. This diode is known for its low leakage current, high reverse voltage capability, and high junction temperature. It is widely used in industrial power supplies, motor control, and other mission-critical systems that require rectification and freewheeling .
Méthodes De Préparation
The preparation of ST 812 involves several steps, including the synthesis of the semiconductor material, doping to create p-n junctions, and packaging. The semiconductor material, typically silicon, is purified and then doped with specific impurities to create the desired electrical properties. The doped silicon is then processed to form the diode structure, which is encapsulated in a package that provides electrical insulation and mechanical protection .
Analyse Des Réactions Chimiques
ST 812, being a semiconductor diode, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on the movement of charge carriers (electrons and holes) within the semiconductor material. The key reactions involve the recombination of electrons and holes at the p-n junction, which allows the diode to conduct current in one direction while blocking it in the opposite direction .
Applications De Recherche Scientifique
ST 812 is used in various scientific research applications, particularly in the fields of electronics and electrical engineering. It is employed in the development of high-efficiency power supplies, motor drives, and other electronic systems that require reliable and efficient rectification. Additionally, its low leakage current and high-temperature stability make it suitable for use in harsh environments and high-reliability applications .
Mécanisme D'action
The mechanism of action of ST 812 involves the movement of charge carriers across the p-n junction. When a forward voltage is applied, electrons from the n-type region and holes from the p-type region move towards the junction, recombine, and allow current to flow. In reverse bias, the diode blocks current flow by widening the depletion region at the junction, preventing the movement of charge carriers .
Comparaison Avec Des Composés Similaires
ST 812 can be compared with other ultrafast recovery diodes, such as the STTH8R06 and STTH8S06. While all these diodes are designed for high-speed switching and low leakage current, ST 812 stands out due to its higher reverse voltage capability and higher junction temperature. This makes it more suitable for applications that require higher voltage handling and operation in high-temperature environments .
Similar Compounds::- STTH8R06
- STTH8S06
Propriétés
Numéro CAS |
84423-91-6 |
|---|---|
Formule moléculaire |
C21H24N6O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[5,6-bis[4-(dimethylamino)phenyl]-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C21H24N6O2/c1-25(2)16-9-5-14(6-10-16)19-20(15-7-11-17(12-8-15)26(3)4)24-27(13-18(22)28)21(29)23-19/h5-12H,13H2,1-4H3,(H2,22,28) |
Clé InChI |
YUMPMAXMLOBNSV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



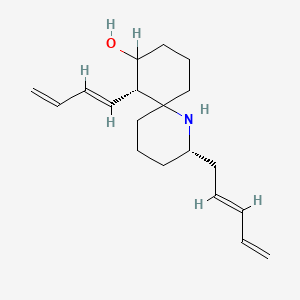
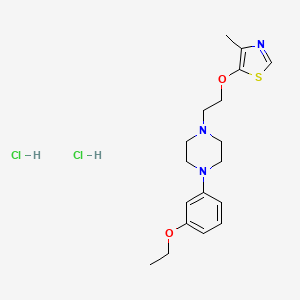


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
